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Compound of Interest

Compound Name: QX-222 chloride

Cat. No.: B1662575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reversibility of QX-222 chloride's

effects with other common local anesthetics. The information is compiled from a variety of

experimental sources to aid in the evaluation of QX-222 for research and drug development

purposes.

Executive Summary
QX-222, a permanently charged quaternary derivative of lidocaine, exhibits a distinct

reversibility profile compared to conventional local anesthetics. Due to its charge, it has limited

membrane permeability and primarily accesses its binding site within the sodium channel via

hydrophilic pathways, often requiring co-application with agents that modify channel gating or

membrane structure. This characteristic significantly influences its duration of action and

washout kinetics. In vitro studies demonstrate that the recovery from QX-222-induced block is

notably slow, with time constants extending to over 100 seconds for intracellular washout. In

vivo, when used in combination with other agents, QX-222 can produce a significantly

prolonged nerve block. This guide presents available quantitative data, detailed experimental

protocols for assessing reversibility, and visual diagrams to elucidate the underlying

mechanisms.
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The following tables summarize quantitative data on the reversibility of QX-222 and other local

anesthetics from both in vitro and in vivo studies. It is important to note that the data for QX-

222, particularly for in vivo studies of the compound administered alone, is limited. The

presented values are compiled from various sources and should be interpreted with

consideration of the different experimental conditions.

Table 1: In Vitro Reversibility of Sodium Channel Block

Local
Anesthetic

Preparation Method
Recovery
Time
Constant (τ)

% Recovery
(at time
point)

Citation(s)

QX-222

Chloride

Mutant

(I1575E)

rNaV1.4

channels

Whole-cell

patch clamp

(intracellular

application)

105.2 ± 23.1

s (slow

component)

- [1]

Lidocaine

Rabbit

Purkinje

fibers

Voltage

clamp

~1-2 s (slowly

recovering

fraction)

Most

channels

unblocked

within 1 s

[2][3]

Bupivacaine

Human

adipose-

derived

mesenchymal

stem cells

In vitro

cytotoxicity

assay

-

Cell viability

decreased

over time

[4]

Ropivacaine

Rabbit

intervertebral

disc cells

In vitro

cytotoxicity

assay

-

Less

cytotoxic than

lidocaine and

bupivacaine

[5]

Note: Direct comparative in vitro washout studies for extracellularly applied QX-222 against

other local anesthetics are limited. The data for QX-222 reflects intracellular washout from a

mutant channel designed to allow its entry.
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Local
Anesthetic

Animal
Model

Nerve Block
Model

Duration of
Sensory
Block

Duration of
Motor Block

Citation(s)

QX-222 (100

mM) + TTX

(30 µM)

Rat
Sciatic Nerve

Block

~10-fold

increase vs.

either agent

alone

Similar to

sensory block
[1][6]

QX-222 (100

mM) alone
Mouse

Sciatic Nerve

Block

No significant

effect
- [7]

Lidocaine

(1%)
Mouse

Sciatic Nerve

Block
~45 minutes

~5-10

minutes
[7]

Lidocaine

(1%) + QX-

222 (0.5%)

Mouse
Sciatic Nerve

Block
>120 minutes

~5-15

minutes
[7]

Bupivacaine

(0.5%)
Rat

Sciatic Nerve

Block

158.5 [139–

190] minutes

157 [141–

171] minutes
[8]

Ropivacaine

(0.5%)
Rat

Sciatic Nerve

Block
~2 hours ~1.5 hours [9]

Tetrodotoxin

(TTX)
Rat

Sciatic Nerve

Block

54.8 [5–117]

minutes

72 [40–112]

minutes
[8]

Note: The in vivo data for QX-222 is primarily from studies where it was co-administered with

other agents to facilitate its entry into neurons. Data for QX-222 administered alone in vivo

shows limited efficacy in producing a nerve block, highlighting its reliance on a delivery

mechanism.

Experimental Protocols
In Vitro Assessment of Reversibility: Whole-Cell Patch
Clamp
This protocol is designed to measure the time course of recovery from sodium channel block by

a test compound.
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1. Cell Preparation:

Culture cells expressing the sodium channel of interest (e.g., HEK293 cells stably

transfected with a specific Nav subtype) on glass coverslips.

2. Solutions:

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust

pH to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2

with CsOH.

Test Compound Solution: Prepare the local anesthetic at the desired concentration in the

external solution.

3. Electrophysiological Recording:

Establish a whole-cell patch clamp configuration on a selected cell.

Clamp the membrane potential at a holding potential where most sodium channels are in the

resting state (e.g., -100 mV).

Elicit sodium currents by applying a series of depolarizing voltage steps (e.g., to 0 mV for 20

ms).

Establish a stable baseline recording of sodium current amplitude.

4. Drug Application and Washout:

Perfuse the cell with the test compound solution for a sufficient duration to achieve a steady-

state block of the sodium current.

To assess recovery, switch the perfusion back to the drug-free external solution.

Continue to elicit sodium currents at regular intervals (e.g., every 5-10 seconds) during the

washout period.
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5. Data Analysis:

Measure the peak sodium current amplitude at each time point during washout.

Normalize the current amplitudes to the pre-drug baseline.

Plot the normalized current as a function of time.

Fit the recovery phase of the plot with an exponential function to determine the time constant

(τ) of recovery.

In Vivo Assessment of Reversibility: Rodent Sciatic
Nerve Block
This protocol is used to determine the duration of sensory and motor nerve blockade in a

rodent model.

1. Animal Preparation:

Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.

Expose the sciatic nerve for direct application of the test agent or perform a percutaneous

injection guided by a nerve stimulator.

2. Drug Administration:

Inject a defined volume and concentration of the local anesthetic solution perineurally.

3. Assessment of Sensory Block (Tail-Flick or Hargreaves Test):

At predetermined time intervals following injection, apply a noxious thermal stimulus to the

plantar surface of the hind paw.

Measure the latency to paw withdrawal. An increase in withdrawal latency indicates a

sensory block.

The duration of sensory block is defined as the time from injection until the withdrawal

latency returns to baseline levels.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Assessment of Motor Block (Weight-Bearing Test or Grip Strength):

At predetermined time intervals, assess the animal's ability to bear weight on the injected

limb or measure its grip strength.

A deficit in weight-bearing or reduced grip strength indicates a motor block.

The duration of motor block is the time from injection until the motor function returns to

normal.

5. Data Analysis:

Plot the sensory withdrawal latency and motor function score over time.

Determine the time to onset, peak effect, and duration of both sensory and motor blockade.
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Caption: Mechanism of Action of QX-222 and Lidocaine on Sodium Channels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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